molecular formula C22H27N5O3S B2782151 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide CAS No. 887860-61-9

2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2782151
CAS No.: 887860-61-9
M. Wt: 441.55
InChI Key: VPZSPLMZPJDKMN-UHFFFAOYSA-N
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Description

This novel synthetic compound, 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide, is a chemically sophisticated small molecule of significant interest in medicinal chemistry and biochemical probe development. Its core structure is based on a 1,2,4-triazole scaffold, a privileged heterocycle known for its diverse biological activities and its ability to act as a pharmacophore in drug discovery [a href='https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7281088/']. The molecule is further functionalized with a 1H-pyrrole substituent and a 2,5-dimethoxyphenylacetamide group, suggesting potential for high-affinity binding to enzyme active sites. While specific literature on this exact molecule is limited, its structural features are highly indicative of potential activity as a kinase inhibitor or an epigenetic modulator. The 1,2,4-triazole core is a common motif in inhibitors targeting various kinases [a href='https://pubmed.ncbi.nlm.nih.gov/31288183/'], while the dimethoxyphenyl group is frequently encountered in ligands for histone deacetylases (HDACs) and other chromatin-associated proteins [a href='https://www.nature.com/articles/s41573-021-00235-z']. Researchers can utilize this compound as a chemical tool to probe novel biological pathways, investigate structure-activity relationships (SAR) in inhibitor design, and validate new targets in areas such as oncology and neurological disorders. Its primary research value lies in its utility for high-throughput screening, lead optimization campaigns, and mechanistic studies in cellular and biochemical assays.

Properties

IUPAC Name

2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3S/c1-29-17-10-11-19(30-2)18(14-17)23-20(28)15-31-22-25-24-21(16-8-4-3-5-9-16)27(22)26-12-6-7-13-26/h6-7,10-14,16H,3-5,8-9,15H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZSPLMZPJDKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: : Synthesis typically begins with the formation of the 1,2,4-triazole ring. This is often achieved through a condensation reaction involving appropriate hydrazides and formamide under heating conditions.

  • Step 2: : The next step involves the introduction of the cyclohexyl and pyrrol-1-yl groups onto the triazole ring. This can be facilitated through substitution reactions using the respective halides and appropriate bases.

  • Step 3: : The resulting intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

  • Step 4: : Finally, acylation with N-(2,5-dimethoxyphenyl)acetamide completes the synthesis under conditions involving reagents like acetic anhydride or similar agents.

Industrial Production Methods: : Scaling up these reactions for industrial production often requires optimization of reaction conditions to maximize yield and purity. Solvent choice, temperature control, and purification techniques like recrystallization or chromatography are critical for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The sulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can target the nitro groups if present or other reducible functionalities using agents like sodium borohydride.

  • Substitution: : The aromatic groups can undergo electrophilic substitution reactions using various electrophiles under acidic conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, meta-chloroperbenzoic acid.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Electrophilic Substitution: : Sulfuric acid, nitric acid, Friedel-Crafts catalysts.

Major Products

  • Oxidation: : Sulfoxides, sulfones.

  • Reduction: : Corresponding amines or alcohols.

  • Substitution: : Various substituted aromatics depending on the electrophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent . Its structural components suggest interactions with bacterial enzymes and receptors, leading to inhibition of growth in various pathogens.

Case Study: In Vitro Antibacterial Testing

A study conducted on derivatives of triazole compounds demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The testing utilized the disk diffusion method to assess the efficacy of the compound at various concentrations. Results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics .

Anti-inflammatory Properties

The anti-inflammatory properties of this compound have been investigated through various in vitro assays. The presence of the pyrrole and triazole moieties is believed to play a crucial role in modulating inflammatory pathways.

Synthesis and Derivatives

The synthesis of 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide typically involves multi-step reactions that include cyclization and functionalization processes. Variants of this compound have been synthesized to enhance its pharmacological profiles.

Synthetic Route Overview

  • Formation of Triazole Ring : The initial step involves cyclocondensation reactions to form the triazole structure.
  • Introduction of Sulfanyl Group : Subsequent reactions introduce the sulfanyl functionality.
  • Final Acetamide Formation : The final step attaches the acetamide group to yield the target compound.

Mechanism of Action

The exact mechanism of action depends on the application:

  • Biological: : In biological systems, it might interact with enzymes or receptors, inhibiting or activating pathways. The triazole ring is known to interfere with fungal ergosterol biosynthesis, making it a potential antifungal agent.

  • Chemical: : As a ligand, it can coordinate with metal ions to facilitate catalytic cycles or stabilize reactive intermediates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents (Triazole Position 4/5) Acetamide N-Substituent Key Functional Groups Biological Activity (Reported) Reference ID
2-{[5-Cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide 5-Cyclohexyl, 4-pyrrol 2,5-Dimethoxyphenyl Methoxy, sulfanyl, triazole Not explicitly reported
2-{[5-Cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide 5-Cyclohexyl, 4-pyrrol 2,4-Dimethylphenyl Methyl, sulfanyl, triazole Not explicitly reported
2-{[5-(4-Methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide 5-(4-Methoxybenzyl), 4-pyrrol 2-Trifluoromethylphenyl Methoxy, CF3, sulfanyl Not explicitly reported
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) 4-Naphthyloxymethyl (1,2,3-triazole) 4-Chlorophenyl Chloro, naphthyloxy Antiproliferative (inferred)
Hydroxyacetamide derivatives (FP1-12) Varied triazole substituents Hydroxy, aryl/methylidene Hydroxy, imidazolone Antiproliferative (explicit)
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide 5-Furyl, 4-amino Varied aryl Furan, amino Anti-exudative (explicit)

Key Observations:

Substituent Effects on Bioactivity: The 2,5-dimethoxyphenyl group in the target compound may improve solubility and membrane permeability compared to the 2,4-dimethylphenyl analog , as methoxy groups are less lipophilic than methyl groups.

Triazole Core Modifications: The pyrrol-1-yl group at position 4 (common in the target compound and its analogs) likely contributes to π-π stacking interactions in biological targets, a feature absent in 1,2,3-triazole derivatives like compound 6m .

Sulfanyl Linker :
The sulfanyl bridge (-S-) in all listed compounds may enhance radical scavenging activity or serve as a hydrogen-bond acceptor, though this requires experimental validation.

Biological Activity Trends :

  • Hydroxyacetamide derivatives () with imidazolone and triazole moieties demonstrated antiproliferative activity , likely due to interactions with cellular kinases or DNA .
  • Anti-exudative activity in furan-triazole analogs () highlights the role of electron-rich heterocycles in modulating inflammatory pathways .

Biological Activity

2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide is a novel compound that has garnered attention due to its potential therapeutic applications. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities including antifungal, antibacterial, and anticancer properties.

The molecular formula of the compound is C22H27N5O3SC_{22}H_{27}N_{5}O_{3}S, with a molecular weight of approximately 441.5 g/mol. The structure includes a triazole ring, a pyrrole moiety, and a sulfanyl group. The following table summarizes key chemical properties:

PropertyValue
Molecular FormulaC22H27N5O3S
Molecular Weight441.5 g/mol
LogP4.6301
Polar Surface Area56.79 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. In vitro studies have shown that derivatives similar to this compound demonstrate potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. For instance, a related triazole derivative was reported to have a minimum inhibitory concentration (MIC) ranging from 0.8 to 100 µg/mL against multiple pathogens .

Antifungal Activity

The compound's structural characteristics suggest potential antifungal activity as well. Triazole derivatives are commonly used in antifungal therapy due to their mechanism of action that inhibits ergosterol synthesis in fungal cell membranes. Studies have shown that similar compounds exhibit strong antifungal activity against Candida albicans and other fungal strains .

Anticancer Potential

Recent investigations into the anticancer properties of triazole derivatives have highlighted their ability to inhibit cancer cell proliferation. The compound's mechanism may involve interference with various cellular pathways critical for cancer cell survival and proliferation. In particular, some related compounds have shown effective inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in cancer cells .

The biological activity of this compound is likely mediated through specific interactions with biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as DHFR and enoyl-acyl carrier protein (ACP) reductase.
  • Cell Membrane Disruption : The triazole ring may disrupt fungal cell membranes by inhibiting ergosterol synthesis.
  • Targeting Cancer Pathways : The compound may interfere with signaling pathways involved in cell cycle regulation and apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have documented the biological activities of triazole derivatives:

  • Antibacterial Studies : A study found that certain triazole compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives outperforming traditional antibiotics .
  • Antifungal Efficacy : Research indicated that triazole derivatives showed promising results against resistant strains of fungi, suggesting potential in treating fungal infections where conventional therapies fail .
  • Anticancer Activity : A series of synthesized triazole derivatives demonstrated notable cytotoxicity against various cancer cell lines, with some compounds showing IC50 values lower than established chemotherapeutics .

Q & A

What are the standard synthetic routes for preparing 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide?

The synthesis typically involves multi-step reactions, including cyclocondensation of hydrazide derivatives with diketones or carbonyl precursors to form the triazole core, followed by alkylation or thiolation to introduce the sulfanyl-acetamide moiety. Key steps include:

  • Cyclocondensation : Using reagents like pyridine and zeolite (Y-H) as catalysts under reflux (150°C for 5 hours) to form the triazole ring .
  • Thiolation : Alkylation of triazole-3-thione intermediates with α-chloroacetamides in the presence of KOH .
  • Purification : Recrystallization from ethanol or chromatography to isolate the final product .

Which spectroscopic and analytical methods are critical for confirming the structural integrity of this compound?

Rigorous characterization requires:

  • 1H/13C NMR : To verify substituent positions and aromatic proton environments .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O in acetamide, C-S in sulfanyl) .
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation and intermolecular interactions .

How can researchers optimize reaction conditions to improve synthetic yields of this compound?

Advanced optimization strategies include:

  • Computational Reaction Path Search : Quantum chemical calculations (e.g., DFT) to predict energetically favorable pathways .
  • Solvent/Temperature Screening : Polar aprotic solvents (DMF, DMSO) at 100–150°C enhance reactivity .
  • Catalyst Selection : Zeolites or pyridine improve regioselectivity in cyclocondensation .

How should contradictory biological activity data across studies be addressed methodologically?

To resolve discrepancies:

  • In Silico Predictions : Use PASS software to predict biological targets and prioritize assays .
  • Dose-Response Studies : Compare activity at varying concentrations (e.g., 10 mg/kg vs. reference drugs like diclofenac) .
  • Structural Validation : Confirm compound purity via HPLC to rule out impurities as confounding factors .

What is the role of substituents (e.g., cyclohexyl, dimethoxyphenyl) in modulating biological activity?

Substituent effects are probed via:

  • SAR Studies : Systematic variation of groups (e.g., replacing cyclohexyl with aryl rings) to assess activity trends .
  • Computational Modeling : Molecular docking to evaluate binding affinity changes with substituent modifications .
  • Electronic Effects : Halogen or methoxy groups alter electron density, impacting target interactions .

What methodologies are recommended for elucidating the mechanism of action of this compound?

Mechanistic studies require:

  • Molecular Docking : Predict interactions with enzymes (e.g., cyclooxygenase) or receptors .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics to biological targets .
  • Mutagenesis Assays : Identify critical residues in target proteins via site-directed mutagenesis .

How can computational strategies enhance the design of derivatives with improved pharmacokinetic properties?

Key approaches include:

  • QSAR Modeling : Correlate structural descriptors (logP, polar surface area) with bioavailability .
  • Molecular Dynamics (MD) : Simulate compound behavior in lipid bilayers to predict membrane permeability .
  • ADMET Prediction : Tools like SwissADME assess absorption, metabolism, and toxicity risks .

What experimental protocols assess the compound’s stability under physiological conditions?

Stability studies involve:

  • Accelerated Degradation Tests : Incubate at 37°C in PBS or simulated gastric fluid for 24–72 hours .
  • HPLC Monitoring : Track degradation products and quantify parent compound retention .
  • Mass Spectrometry : Identify hydrolytic or oxidative degradation pathways .

How can researchers design derivatives with improved target selectivity?

Strategies include:

  • Fragment-Based Design : Introduce substituents that sterically block off-target binding .
  • Bioisosteric Replacement : Replace dimethoxyphenyl with isosteres (e.g., pyridyl) to fine-tune interactions .
  • Selectivity Screening : Profile activity against related targets (e.g., kinase isoforms) .

Which structural features are critical for the compound’s biological activity?

Key determinants include:

  • Triazole Core : Participates in hydrogen bonding with enzymatic active sites .
  • Sulfanyl Linker : Enhances lipophilicity and membrane permeability .
  • Dimethoxyphenyl Group : Modulates electron donation and π-π stacking with aromatic residues .

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